molecular formula C18H24ClNO3 B13048845 Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate CAS No. 1194374-61-2

Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13048845
CAS No.: 1194374-61-2
M. Wt: 337.8 g/mol
InChI Key: MSRBBOLIBPSDAQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-chlorospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a chromane and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chlorospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method starts with the preparation of the chromane and piperidine precursors, followed by their coupling through a spiro linkage. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it into different hydrogenated forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

Tert-butyl 6-chlorospiro[chromane-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-chlorospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a modulator of neurotransmitter systems.

Comparison with Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro linkage but lacks the tert-butyl and chlorine substituents.

    6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride: This compound is closely related but differs in its functional groups and overall structure.

Uniqueness: Tert-butyl 6-chlorospiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further functionalization.

Properties

IUPAC Name

tert-butyl 6-chlorospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBBOLIBPSDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)Cl)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121485
Record name 1,1-Dimethylethyl 6-chloro-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-61-2
Record name 1,1-Dimethylethyl 6-chloro-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-chloro-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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